1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione is a complex organic compound that features a quinoline moiety and a pyrrole-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of quinoline derivatives with pyrrole-2,5-dione under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the Ullmann-type coupling reaction is frequently employed, where nucleophilic substitution of halogenated quinoline derivatives with pyrrole-2,5-dione occurs in the presence of a copper catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can also be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated quinoline derivatives and nucleophiles such as amines and thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Pyrrole-2,5-dione: Shares the pyrrole-dione structure but lacks the quinoline moiety.
Quinolinyl-pyrazoles: Compounds with a quinoline and pyrazole structure, showing similar pharmacological properties
Uniqueness
1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione is unique due to its combined quinoline and pyrrole-2,5-dione structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
851955-91-4 |
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Molecular Formula |
C27H24N4O2 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-[3-[bis(quinolin-2-ylmethyl)amino]propyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C27H24N4O2/c32-26-14-15-27(33)31(26)17-5-16-30(18-22-12-10-20-6-1-3-8-24(20)28-22)19-23-13-11-21-7-2-4-9-25(21)29-23/h1-4,6-15H,5,16-19H2 |
InChI Key |
QIVVTBIJERSXNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CN(CCCN3C(=O)C=CC3=O)CC4=NC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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